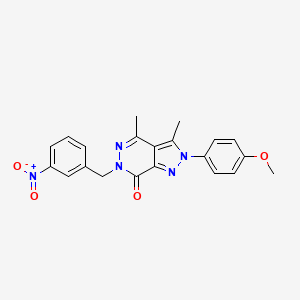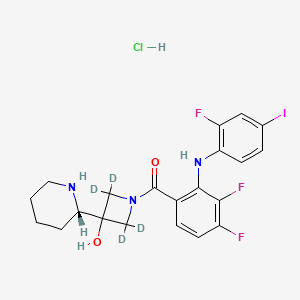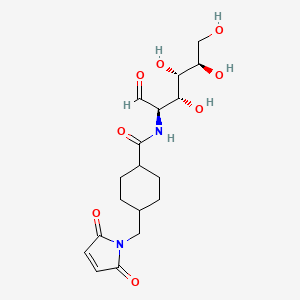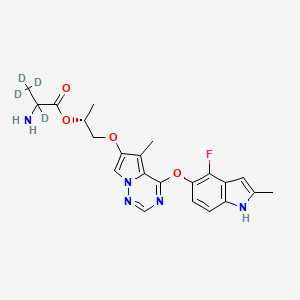
(R)-Brivanib alaninate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Brivanib alaninate-d4 is a deuterated form of ®-Brivanib alaninate, which is a prodrug of Brivanib. Brivanib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR). The deuterated form, ®-Brivanib alaninate-d4, is used in scientific research to study the pharmacokinetics and metabolic stability of Brivanib.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Brivanib alaninate-d4 involves the incorporation of deuterium atoms into the alaninate moiety. The general synthetic route includes:
Deuteration of Alanine: Alanine is deuterated using deuterium oxide (D2O) and a suitable catalyst to replace the hydrogen atoms with deuterium.
Coupling with Brivanib: The deuterated alanine is then coupled with Brivanib using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of ®-Brivanib alaninate-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of alanine are deuterated using deuterium oxide in the presence of a catalyst.
Automated Coupling: The deuterated alanine is coupled with Brivanib using automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-Brivanib alaninate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced analogs with hydrogen atoms replacing deuterium.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
®-Brivanib alaninate-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Brivanib.
Metabolic Stability: Investigating the metabolic pathways and stability of Brivanib in biological systems.
Drug Development: Used as a reference compound in the development of new VEGFR-2 and FGFR inhibitors.
Biological Studies: Exploring the biological effects of Brivanib on cancer cells and other disease models.
Mechanism of Action
®-Brivanib alaninate-d4 exerts its effects by inhibiting the activity of VEGFR-2 and FGFR. The mechanism involves:
Binding to Receptors: The compound binds to the ATP-binding sites of VEGFR-2 and FGFR, preventing their activation.
Inhibition of Signaling Pathways: By inhibiting these receptors, the compound blocks the downstream signaling pathways involved in angiogenesis and cell proliferation.
Molecular Targets: The primary molecular targets are VEGFR-2 and FGFR, which play crucial roles in tumor growth and vascular development.
Comparison with Similar Compounds
Brivanib: The non-deuterated form of ®-Brivanib alaninate-d4.
Sorafenib: Another VEGFR-2 and FGFR inhibitor used in cancer treatment.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with similar applications.
Comparison:
Uniqueness: ®-Brivanib alaninate-d4 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies.
Efficacy: While Brivanib, Sorafenib, and Sunitinib are effective VEGFR-2 and FGFR inhibitors, ®-Brivanib alaninate-d4 offers advantages in research settings due to its deuterium labeling.
Properties
Molecular Formula |
C22H24FN5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-amino-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D |
InChI Key |
LTEJRLHKIYCEOX-CFZDFXTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H](C)COC1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F)N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


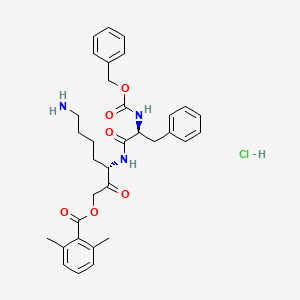
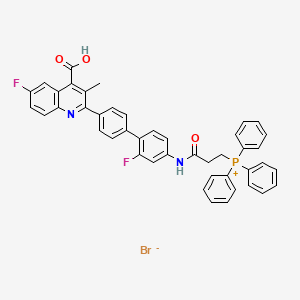
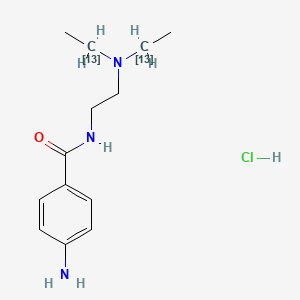
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
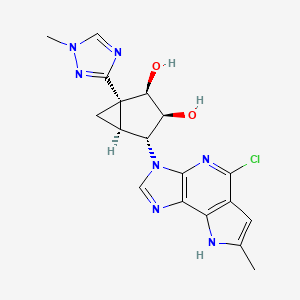
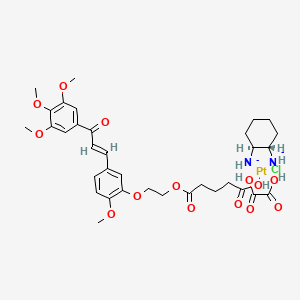
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
